molecular formula C24H25ClN4O3S2 B2714988 N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 851270-23-0

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No. B2714988
CAS RN: 851270-23-0
M. Wt: 517.06
InChI Key: YIHBDERRFSXVMD-UHFFFAOYSA-N
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Description

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3S2 and its molecular weight is 517.06. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacology

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide has been explored for its interactions with cannabinoid receptors, specifically as a potent and selective antagonist for the CB1 cannabinoid receptor. Research by Shim et al. (2002) on a similar compound, SR141716, highlighted its binding interactions and proposed pharmacophore models for CB1 receptor ligands, enhancing the understanding of the receptor's structure-activity relationship (Shim et al., 2002).

Synthesis and Characterization

Innovative synthesis methods have been employed to create derivatives of this compound, contributing to the study of Alzheimer's disease. Rehman et al. (2018) synthesized a series of N-substituted derivatives to evaluate new drug candidates for Alzheimer's treatment, demonstrating the compound's potential in medicinal chemistry (Rehman et al., 2018).

Antagonist Properties

The structure-activity relationships of pyrazole derivatives, closely related to the chemical , have been studied extensively. Lan et al. (1999) conducted studies to understand the cannabinoid receptor binding sites and search for more selective and potent cannabimimetic ligands, providing insights into the antagonist properties of such compounds (Lan et al., 1999).

Enzyme Inhibition Studies

Karaman et al. (2016) explored sulfonyl hydrazones, which include piperidine derivatives, for their antioxidant capacity and anticholinesterase activity. This research contributes to understanding the compound's potential applications in enzyme inhibition and therapeutic effects (Karaman et al., 2016).

Catalysis in Organic Synthesis

The compound's derivatives have been employed as catalysts in organic synthesis. Wang et al. (2006) used l-Piperazine-2-carboxylic acid derived N-formamides as catalysts for the hydrosilylation of N-aryl imines, illustrating the compound's utility in catalytic applications (Wang et al., 2006).

properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S2/c1-33-24-20(6-5-13-26-24)23(30)27-19-11-12-21(29-14-3-2-4-15-29)22(16-19)34(31,32)28-18-9-7-17(25)8-10-18/h5-13,16,28H,2-4,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHBDERRFSXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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